molecular formula C16H25N3O3S B2510124 N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide CAS No. 1210776-64-9

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide

Cat. No. B2510124
CAS RN: 1210776-64-9
M. Wt: 339.45
InChI Key: DHSBISJHJPPCCH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate has been used to synthesize related compounds .

Mechanism of Action

Target of Action

The primary target of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}cyclopropanesulfonamide is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been associated with numerous neurodegenerative and psychiatric conditions . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}cyclopropanesulfonamide interacts with its target, the alpha1-adrenergic receptors, by binding to them . This compound has shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The binding of this compound to the receptors can lead to changes in the receptor’s activity, influencing the physiological processes they regulate.

Biochemical Pathways

The alpha1-adrenergic receptors, which N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}cyclopropanesulfonamide targets, play a crucial role in various biochemical pathways. They are involved in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . Therefore, the compound’s interaction with these receptors can affect these pathways and their downstream effects.

Pharmacokinetics

The pharmacokinetic properties of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}cyclopropanesulfonamide, including its absorption, distribution, metabolism, and excretion (ADME), have been studied . These properties are crucial in determining the compound’s bioavailability. The compound has exhibited an acceptable pharmacokinetic profile, making it a promising lead compound for further investigation .

Result of Action

The molecular and cellular effects of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}cyclopropanesulfonamide’s action are primarily related to its interaction with the alpha1-adrenergic receptors. By binding to these receptors, the compound can influence their activity and the physiological processes they regulate .

Advantages and Limitations for Lab Experiments

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide has several advantages for lab experiments. The compound is highly potent and selective, making it an ideal tool for studying the role of this compound in various cellular processes. In addition, the compound has been extensively studied in animal models, providing a wealth of information on its potential applications in the treatment of various diseases. However, the compound has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide. One potential direction is the development of more potent and selective this compound inhibitors for the treatment of cancer, Alzheimer's, and diabetes. Another direction is the study of the compound's potential applications in other diseases, such as Parkinson's and Huntington's disease. Additionally, the compound's mechanism of action and downstream targets could be further elucidated to better understand its effects on cellular processes. Finally, the compound's pharmacokinetics and toxicity could be further studied to determine its safety and efficacy in clinical trials.
Conclusion:
This compound is a promising compound with potential applications in the treatment of various diseases. The compound's potent and selective inhibition of this compound has been linked to its effects on cellular processes, including cell proliferation, differentiation, and apoptosis. Further research is needed to fully understand the compound's mechanism of action and potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide involves the reaction of 2-methoxyphenylpiperazine with ethyl 2-bromoacetate, followed by the reaction of the resulting compound with cyclopropanesulfonyl chloride. The final product is obtained through purification using column chromatography. The purity of the compound can be determined using nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide has been extensively studied for its potential applications in the treatment of various diseases. The compound has been found to inhibit glycogen synthase kinase-3 (this compound), an enzyme that plays a crucial role in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of this compound has been linked to the treatment of cancer, Alzheimer's disease, and diabetes.

properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c1-22-16-5-3-2-4-15(16)19-12-10-18(11-13-19)9-8-17-23(20,21)14-6-7-14/h2-5,14,17H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSBISJHJPPCCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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